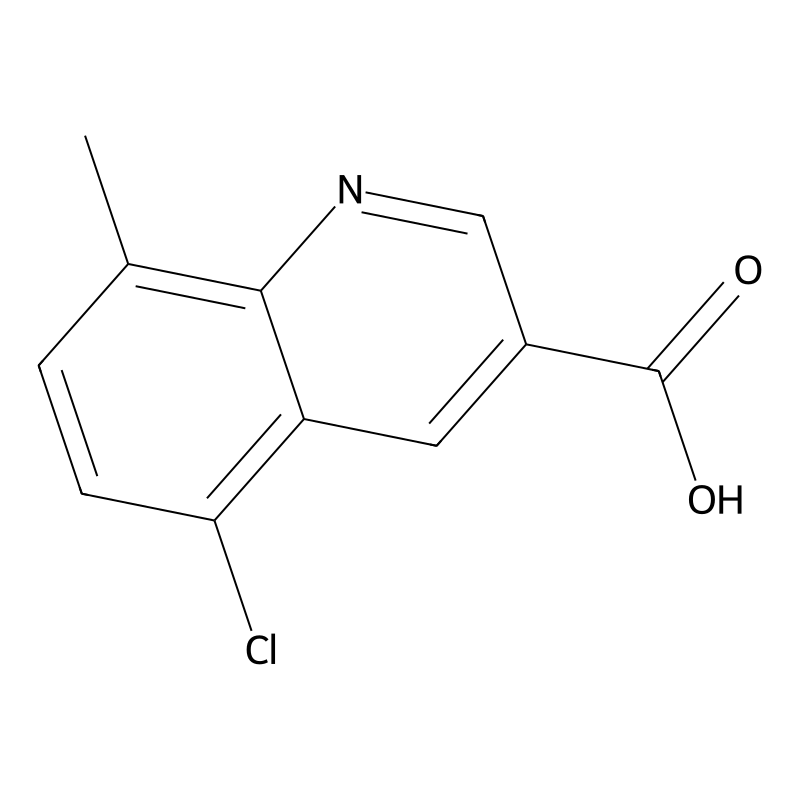

5-Chloro-8-methylquinoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Chloro-8-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 221.64 g/mol. This compound belongs to the class of quinoline derivatives, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the fifth position and a methyl group at the eighth position of the quinoline structure contributes to its unique chemical properties and potential biological activities .

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, facilitating reactions with amines or thiols.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, resulting in the formation of 5-chloro-8-methylquinoline .

Research indicates that 5-chloro-8-methylquinoline-3-carboxylic acid exhibits significant biological activity, particularly in:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.

- Anticancer Activity: Preliminary studies indicate that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which may play a role in metabolic pathways relevant to disease states .

Several synthesis methods have been reported for 5-chloro-8-methylquinoline-3-carboxylic acid:

- Cyclization Reactions: Starting from appropriate aniline derivatives and acetic anhydride, followed by chlorination.

- Multi-step Synthesis: Involves the formation of a substituted quinoline followed by carboxylation at the desired position using carbon dioxide under high pressure.

- Reactions with Carboxylic Acid Derivatives: Such as anhydrides or halides to introduce the carboxylic acid group at position three .

5-Chloro-8-methylquinoline-3-carboxylic acid has several applications, including:

- Pharmaceutical Research: Used as a reference standard in drug testing and development due to its biological properties.

- Chemical Industry: Serves as an intermediate in synthesizing other complex organic compounds.

- Research Tool: Utilized in proteomics research for studying protein interactions and enzyme functions .

Interaction studies have focused on how 5-chloro-8-methylquinoline-3-carboxylic acid interacts with various biological targets:

- Protein Binding Studies: Investigating how effectively this compound binds to proteins involved in disease processes.

- Synergistic Effects: Research has explored its potential synergistic effects when combined with other antimicrobial agents or anticancer drugs.

- Mechanism of Action Studies: Understanding how this compound exerts its biological effects at the molecular level is crucial for its development as a therapeutic agent .

Several compounds share structural similarities with 5-chloro-8-methylquinoline-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 5-Chloroquinoline | C9H6ClN | Lacks carboxylic acid functionality; used in dyes. |

| 8-Methylquinoline | C10H9N | Similar structure but without chlorine; studied for antimicrobial properties. |

| 6-Chloro-7-methylquinoline | C10H8ClN | Different substitution pattern; potential anticancer activity. |

Uniqueness of 5-Chloro-8-Methylquinoline-3-Carboxylic Acid

The unique combination of chlorine and methyl substitutions along with the carboxylic acid functionality distinguishes 5-chloro-8-methylquinoline-3-carboxylic acid from other quinoline derivatives. Its specific biological activities and potential therapeutic applications make it a subject of interest in both medicinal chemistry and pharmacology .

5-Chloro-8-methylquinoline-3-carboxylic acid (CAS 948294-24-4) is a synthetic quinoline derivative first reported in the early 21st century. While its exact discovery timeline remains undocumented in public literature, its emergence aligns with advancements in heterocyclic chemistry methodologies, particularly the Combes quinoline synthesis. This method, involving condensation of β-diketones with anilines, has been adapted to introduce carboxyl groups at specific positions on the quinoline backbone. The compound’s synthesis likely emerged from efforts to explore halogenated quinoline-carboxylic acids for pharmaceutical applications, as evidenced by its structural similarity to antituberculosis agents like 5-chloro-8-hydroxyquinoline.

Significance in Heterocyclic Chemistry

As a trisubstituted quinoline, this compound exemplifies the versatility of quinoline scaffolds in medicinal and materials chemistry. Key features include:

- Electron-Withdrawing Groups: The 5-chloro substituent enhances electrophilic reactivity, while the 3-carboxylic acid group enables hydrogen bonding and metal coordination.

- Steric Effects: The 8-methyl group introduces steric hindrance, influencing regioselectivity in further derivatization.

Table 1: Comparative Properties of Selected Quinoline Carboxylic Acids

| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Quinoline-3-carboxylic acid | -COOH at C3 | C10H7NO2 | 173.17 |

| 5-Chloro-8-methylquinoline-3-carboxylic acid | -Cl at C5, -CH3 at C8, -COOH at C3 | C11H8ClNO2 | 221.64 |

| 4-Hydroxy-8-methoxy-6-methylquinoline-3-carboxylic acid | -OH at C4, -OCH3 at C8, -CH3 at C6, -COOH at C3 | C12H11NO4 | 233.22 |

Position in Quinoline-Based Compound Classification Systems

This compound belongs to three distinct subclasses within quinoline taxonomy:

- Halogenated Quinolines: Classified by the presence of a chlorine atom at C5, a feature associated with enhanced bioactivity in antimicrobial agents.

- Carboxyquinolines: The C3 carboxylic acid group places it in a category used for metal-chelating agents and enzyme inhibitors.

- Alkyl-Substituted Quinolines: The 8-methyl group categorizes it among derivatives studied for altered pharmacokinetic properties.

Its classification underscores its hybrid functionality, enabling applications in:

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant